molecular formula C17H13NO B7772249 Quininib CAS No. 4838-66-8

Quininib

Cat. No.: B7772249
CAS No.: 4838-66-8
M. Wt: 247.29 g/mol
InChI Key: NXNDEWNGCMCWMA-ZRDIBKRKSA-N
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Description

Quininib is a small molecule drug with the chemical structure 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol. It has gained attention for its potential therapeutic applications, particularly in cancer treatment. This compound is known for its anti-angiogenic properties, which means it can inhibit the formation of new blood vessels, a crucial process in tumor growth and metastasis.

Mechanism of Action

Target of Action

Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) . CysLT 1 is a receptor that plays a crucial role in various physiological and pathological processes, including inflammation and cancer. By antagonizing this receptor, this compound can alter the hallmarks of certain cancers, such as uveal melanoma .

Mode of Action

This compound interacts with its target, CysLT 1, by acting as an antagonist . This interaction leads to alterations in the cellular processes associated with the receptor, such as inflammation and cell proliferation. The exact molecular interactions between this compound and CysLT 1 are still under investigation.

Biochemical Pathways

This compound has been found to modulate the expression of ferroptosis markers in certain cell lines, such as OMM2.5 cells . Ferroptosis is a form of cell death driven by iron-dependent peroxidation of phospholipids. Key markers of this pathway, including Glutathione peroxidase 4 (GPX4), glutamate-cysteine ligase modifier subunit (GCLM), heme oxygenase 1 (HO-1), and 4 hydroxynonenal (4-HNE), are significantly altered by this compound .

Result of Action

This compound’s action results in significant molecular and cellular effects. It alters the expression of ferroptosis markers, leading to the induction of ferroptosis in certain cell lines . This can have a profound impact on the survival and proliferation of these cells. In the context of cancer, inducing ferroptosis can potentially inhibit tumor growth and progression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the severity of infection, routes of administration, and nutritional status can impact this compound’s pharmacokinetics . Understanding these factors is crucial for optimizing the use of this compound in therapeutic applications.

Biochemical Analysis

Biochemical Properties

Quininib interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates the expression of ferroptosis markers in OMM2.5 cells

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by reducing endothelial tubule formation and cell survival

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quininib can be synthesized through various synthetic routes. One common method involves the condensation of quinoline derivatives with phenolic compounds under specific reaction conditions. For instance, the reaction between 2-chloroquinoline and 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves optimizing reaction conditions to maximize yield and purity, often using large-scale reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Quininib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinolin-2-ylvinylphenol derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.

    Substitution: this compound can participate in substitution reactions, where functional groups on the quinoline or phenol rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinolin-2-ylvinylphenol derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Quininib serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in biological studies to investigate its effects on cellular processes, particularly angiogenesis.

    Medicine: this compound has shown promise as a therapeutic agent in cancer treatment, particularly colorectal cancer and uveal melanoma. .

    Industry: this compound’s anti-angiogenic properties make it a candidate for developing new drugs targeting diseases characterized by abnormal blood vessel growth.

Comparison with Similar Compounds

Quininib is unique compared to other anti-angiogenic compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

    Bevacizumab: A monoclonal antibody that inhibits VEGF.

    Regorafenib: A small molecule inhibitor targeting multiple kinases involved in angiogenesis.

    Sunitinib: Another small molecule inhibitor that targets VEGF receptors.

While these compounds also inhibit angiogenesis, this compound’s unique structure allows it to interact with different molecular targets and pathways, providing a distinct therapeutic profile .

Properties

IUPAC Name

2-[(E)-2-quinolin-2-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNDEWNGCMCWMA-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4838-66-8
Record name 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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